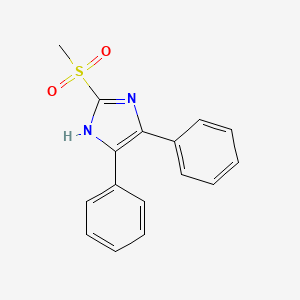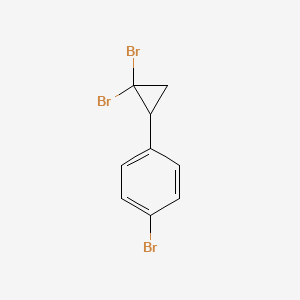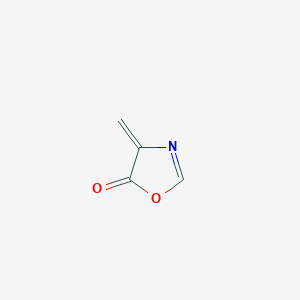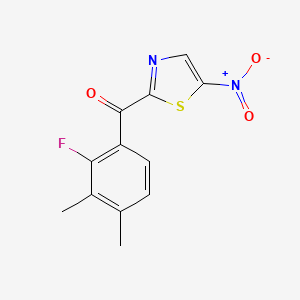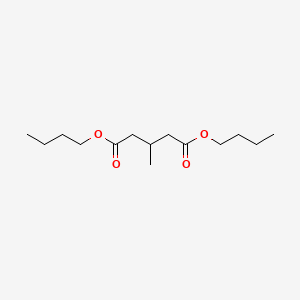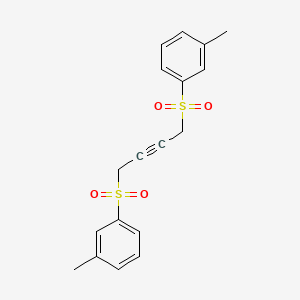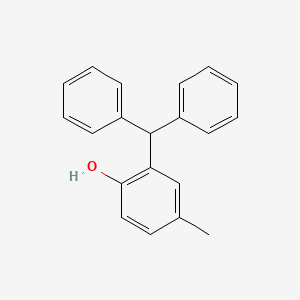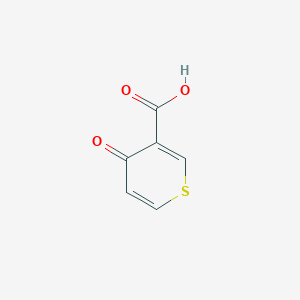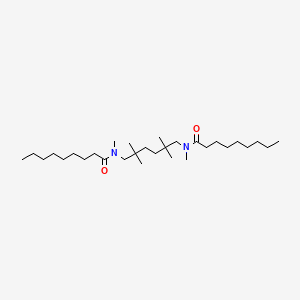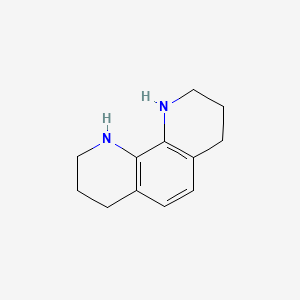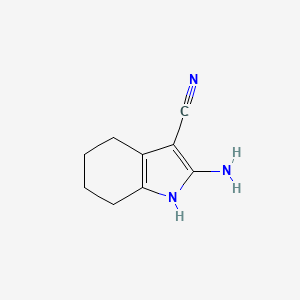
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and cyclic enaminones under basic conditions . The reaction is usually carried out in ethanol with sodium carbonate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
科学的研究の応用
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Tryptamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
1,5,6,7-tetrahydro-4H-indol-4-one: A related compound with similar synthetic routes.
Uniqueness
What sets 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile apart is its unique combination of the indole ring with an amino and nitrile group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
52773-53-2 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h12H,1-4,11H2 |
InChIキー |
ZOPQCOAGIJWDOO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
